

Foundational Research Applications of Solvent Red 26: A Technical Guide

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Compound of Interest

Compound Name: Solvent red 26

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Abstract

Solvent Red 26, a lipophilic diazo dye also known as Oil Red EGN and C.I. 26120, serves as a crucial tool in various foundational research applications, primarily centered on the visualization and quantification of neutral lipids.^{[1][2]} Its strong affinity for triglycerides and cholesterol esters makes it an invaluable reagent in cellular and tissue analysis across numerous fields, including metabolic disease research, oncology, and toxicology. This technical guide provides an in-depth overview of the core properties, experimental protocols, and key applications of **Solvent Red 26** for the scientific community.

Introduction to Solvent Red 26

Solvent Red 26 is a purplish-red synthetic azo dye characterized by its solubility in organic solvents and insolubility in water.^{[1][3]} This property is fundamental to its application in biological staining, as it preferentially partitions into lipid-rich structures within cells and tissues. While it has widespread industrial uses, particularly as a colorant for plastics, oils, and waxes, its utility in a laboratory setting is focused on its ability to vividly stain intracellular lipid droplets.^{[4][5]} In research, it is often used to study the metabolic processes of adipogenesis and steatosis, and to identify lipid accumulation in various pathological conditions.^[2]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the chemical and physical properties of **Solvent Red 26** is essential for its effective application in research. These properties dictate its solubility, stability, and spectral characteristics, which are critical for experimental design and data interpretation.

Chemical and Physical Data

The key chemical and physical properties of **Solvent Red 26** are summarized in the table below.

Property	Value	Reference(s)
Synonyms	C.I. 26120, Oil Red EGN, Oil Red 3B	[1][3]
CAS Number	4477-79-6	[3]
Molecular Formula	C ₂₅ H ₂₂ N ₄ O	[3]
Molecular Weight	394.47 g/mol	[3]
Appearance	Red to reddish-brown powder	[4]
Melting Point	130 °C (decomposes)	[2]
Solubility	Insoluble in water; Soluble in ethanol, acetone, oils, and fats.	[3]

Spectroscopic Data

The spectroscopic properties of **Solvent Red 26** are crucial for its detection and quantification.

Parameter	Value	Conditions	Reference(s)
λ_{max}	521 nm	In chloroform	[2]
Molar Extinction Coefficient (ϵ)	$\geq 25,000 \text{ L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$	at 517-525 nm in chloroform (0.02 g/L)	[2]

Core Research Application: Lipid Staining and Quantification

The primary research application of **Solvent Red 26** is the staining of neutral lipids in both cell culture and tissue samples. The staining mechanism is a physical one; the dye is more soluble in the lipids than in the solvent it is applied in, causing it to migrate into and accumulate within the lipid droplets, staining them a vibrant red.[2]

Comparison with Oil Red O (Solvent Red 27)

Solvent Red 26 is closely related to another common lipophilic stain, Oil Red O (Solvent Red 27, C.I. 26125).[6] While both are used for lipid staining and often employed in similar protocols, they are distinct chemical compounds. Oil Red O is generally considered to provide a more intense red color, which has led to its wider adoption in many histology laboratories.[6] However, the staining principles and protocols are largely interchangeable. For the purposes of this guide, the detailed protocols provided can be considered applicable to both, with minor optimization potentially required.

Experimental Protocols

The following sections provide detailed protocols for the preparation of **Solvent Red 26** staining solutions and its application for staining lipids in both cultured cells and frozen tissue sections.

Preparation of Staining Solutions

Stock Solution (0.5% w/v)

- Weigh 0.5 g of **Solvent Red 26** powder.
- Dissolve in 100 mL of 100% isopropanol.
- Gently heat in a water bath to aid dissolution, being mindful of the flammability of isopropanol.[7]
- This stock solution is stable for up to one year when stored at room temperature.[8]

Working Solution

- To prepare the working solution, mix 3 parts of the **Solvent Red 26** stock solution with 2 parts of distilled water (e.g., 6 mL of stock and 4 mL of dH₂O).[7]
- Allow the solution to sit for 10-15 minutes.[7][8]
- Filter the solution through a 0.2 µm syringe filter or Whatman No. 1 filter paper immediately before use to remove any precipitate.[7][8]
- The working solution is not stable and should be prepared fresh for each experiment.[7]

Staining of Cultured Cells

This protocol is designed for cells grown in multi-well plates.

- Cell Fixation:
 - Remove the culture medium.
 - Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
 - Add 10% formalin to each well and incubate for 30-60 minutes at room temperature to fix the cells.[8]
- Staining:
 - Remove the formalin and wash the cells twice with distilled water.
 - Add 60% isopropanol to each well and incubate for 5 minutes.[8]
 - Remove the isopropanol and add the freshly prepared **Solvent Red 26** working solution to completely cover the cell monolayer.
 - Incubate for 10-20 minutes at room temperature.[8]
- Washing and Counterstaining:
 - Remove the staining solution.

- Wash the cells 2-5 times with distilled water until the excess stain is removed.[\[8\]](#)
- (Optional) For visualization of nuclei, add Hematoxylin and incubate for 1 minute.
- Remove the Hematoxylin and wash with distilled water 2-5 times.[\[8\]](#)
- Visualization:
 - Keep the cells covered in distilled water and visualize under a light microscope. Lipid droplets will appear as red spherical structures, and nuclei (if counterstained) will be blue.[\[8\]](#)

Staining of Frozen Tissue Sections

This protocol is for use with cryostat-sectioned tissues.

- Section Preparation:
 - Cut frozen sections at 8-10 μm thickness and air dry them onto slides.[\[7\]](#)
- Fixation:
 - Fix the sections in 10% formalin for approximately 10 minutes.
 - Briefly wash the slides in running tap water.[\[7\]](#)
- Staining:
 - Rinse the slides with 60% isopropanol.[\[7\]](#)
 - Stain with the freshly prepared **Solvent Red 26** working solution for 15 minutes in a covered Coplin jar to prevent evaporation.[\[7\]](#)
- Differentiation and Counterstaining:
 - Briefly rinse with 60% isopropanol to remove excess stain.[\[7\]](#)
 - (Optional) Lightly stain the nuclei with alum hematoxylin.

- Rinse with distilled water.[\[7\]](#)
- Mounting and Visualization:
 - Mount the coverslip using an aqueous mounting medium like glycerine jelly. Do not use xylene or other organic solvents for mounting, as this will dissolve the lipids and the stain.
[\[7\]](#)
 - Visualize under a light microscope. Lipids will be stained red, and nuclei blue.[\[7\]](#)

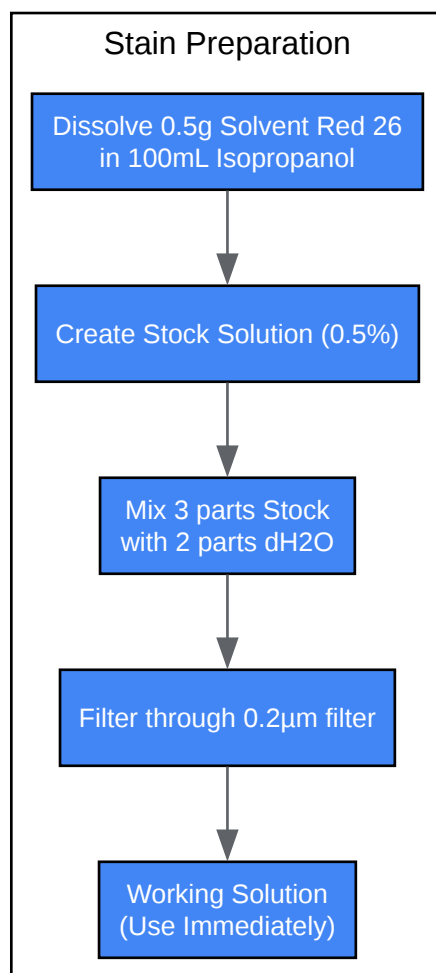
Quantification of Lipid Accumulation

For a quantitative assessment of lipid content, the dye can be extracted from the stained cells and the absorbance measured.

- After staining with **Solvent Red 26** as described in section 4.2, and after the final water wash, allow the plate to dry completely.
- Add 100% isopropanol to each well (e.g., 250 μ L for a 24-well plate) and incubate for 10 minutes on a shaker to elute the dye from the lipid droplets.[\[8\]](#)[\[9\]](#)
- Transfer the isopropanol-dye mixture to a 96-well plate.
- Read the absorbance at a wavelength of 492 nm or 518 nm using a microplate reader.[\[6\]](#)[\[8\]](#)
- Use 100% isopropanol as a blank. The absorbance reading is directly proportional to the amount of lipid accumulated in the cells.

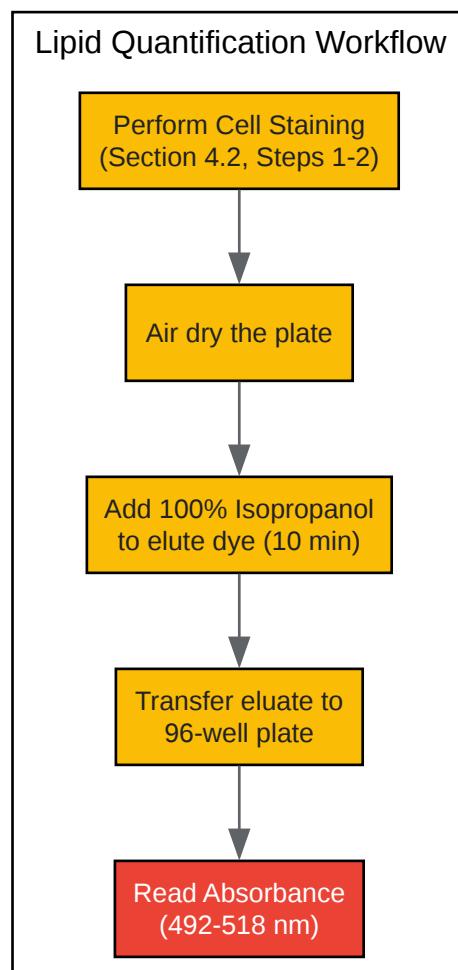
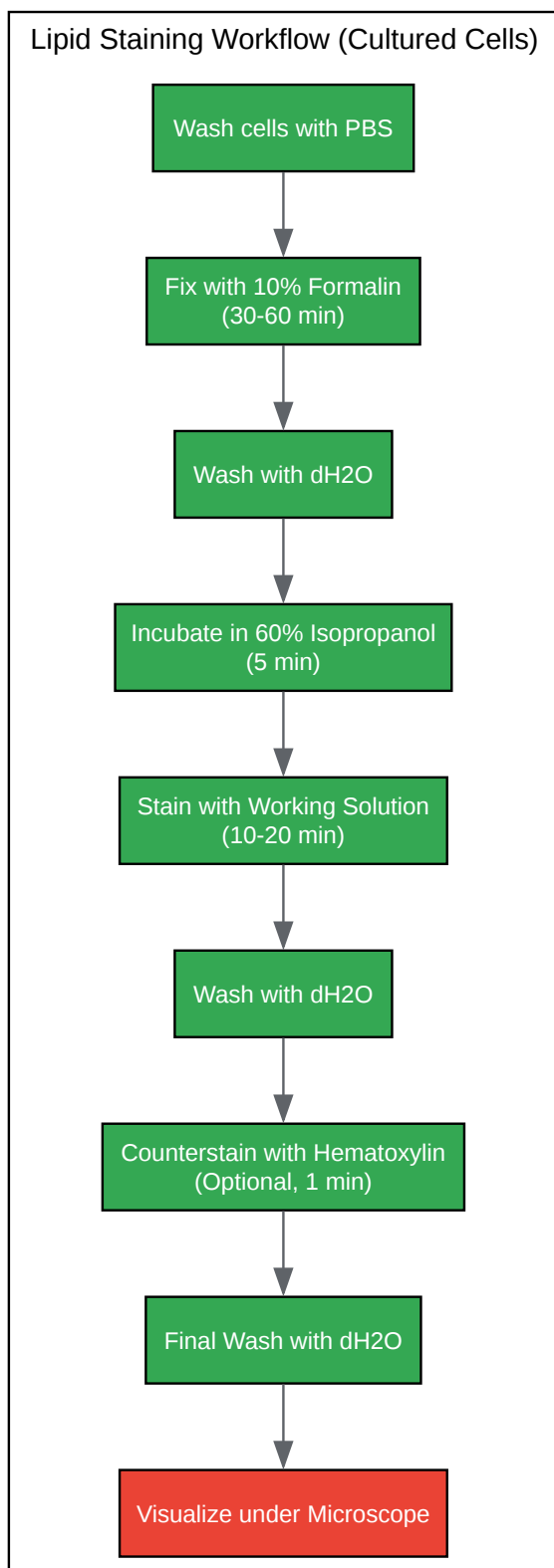
Visualizations: Workflows and Logical Relationships

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows for lipid staining and quantification using **Solvent Red 26**.



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*Caption: Preparation of **Solvent Red 26** working solution.*



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